molecular formula C17H12F2N2OS B2487742 N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide CAS No. 400079-14-3

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Cat. No. B2487742
M. Wt: 330.35
InChI Key: DUNQVGFOOXICCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves complex chemical reactions, often starting from basic thiazole or phenyl compounds. These processes may involve several steps, including cyclization, amidation, and the introduction of fluorine or methyl groups to achieve the desired structure. For example, a library of thiazole carboxamides was prepared using solution-phase chemistry, demonstrating the variety of synthetic routes available for creating structurally similar compounds (Donohue et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination and Hirshfeld surface analysis, plays a crucial role in understanding the 3D conformation and intermolecular interactions of N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide. These analyses help in elucidating the arrangement of fluorine and methyl groups and their impact on the compound's stability and reactivity. For instance, studies have shown how crystal packing is influenced by intermolecular hydrogen bonds and other non-covalent interactions, highlighting the importance of molecular geometry in the compound's properties (Jasinski et al., 2012).

Scientific Research Applications

Anticancer Activity

  • A study by Cai et al. (2016) explored the synthesis and anticancer activity of thiazole-5-carboxamide derivatives, which share structural similarities with N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide. The derivatives showed promising activity against several cancer cell lines, indicating the potential of such compounds in cancer research (Cai et al., 2016).
  • Another study by Ravinaik et al. (2021) involved the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

  • Desai et al. (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, demonstrating in vitro antibacterial and antifungal activities (Desai et al., 2011).
  • Mhaske et al. (2011) reported the synthesis of thiazole-5-carboxamide derivatives with significant antibacterial and antifungal activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Mhaske et al., 2011).

Herbicidal Activity

  • Ohno et al. (2004) conducted a study on novel pyrazole-4-carboxamide derivatives, including N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide, demonstrating good herbicidal activity against various annual lowland weeds (Ohno et al., 2004).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c1-10-2-4-11(5-3-10)17-21-15(9-23-17)16(22)20-14-7-6-12(18)8-13(14)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNQVGFOOXICCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

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